(R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid
Description
Significance of Non-Canonical Amino Acids in Peptide Science
Peptides are naturally occurring biological molecules that play crucial roles in virtually all physiological processes. However, therapeutic peptides composed solely of the 20 canonical (proteinogenic) amino acids often face challenges such as poor stability in the body and limited bioavailability. To overcome these limitations, scientists increasingly incorporate non-canonical amino acids (NCAAs), also known as unnatural amino acids (UAAs), into peptide sequences. sigmaaldrich.com NCAAs are amino acids that are not naturally encoded in the genetic code. nih.gov Their inclusion can fundamentally alter the properties of a peptide, leading to enhanced therapeutic potential. nih.gov
The structural diversity offered by NCAAs is vast, allowing for precise modifications to a peptide's backbone or side chains. sigmaaldrich.comnih.gov These modifications can confer a range of desirable properties. For instance, introducing NCAAs can significantly increase a peptide's resistance to enzymatic degradation by proteases, thereby prolonging its half-life in vivo. Furthermore, NCAAs can be used to constrain the peptide's conformation, locking it into a bioactive shape that enhances its binding affinity and selectivity for a specific biological target. sigmaaldrich.comnih.gov This structural constraint can also improve oral absorption and tissue distribution. sigmaaldrich.com The ability to introduce novel chemical functionalities via NCAAs opens up new avenues for drug design, including the development of antibody-drug conjugates and molecular probes to study biological systems. sigmaaldrich.com The ongoing exploration of NCAAs continues to expand the "peptide toolbox," enabling the creation of designer peptides with tailored, drug-like properties. nih.gov
Table 1: Advantages of Incorporating Non-Canonical Amino Acids (NCAAs) into Peptides
| Property | Benefit of NCAA Incorporation | Scientific Rationale | References |
|---|---|---|---|
| Stability | Increased resistance to enzymatic degradation | Steric hindrance from unique side chains or backbone modifications prevents recognition and cleavage by proteases. | |
| Potency & Selectivity | Enhanced binding affinity and specificity for biological targets | NCAAs can introduce conformational rigidity, locking the peptide into its most active three-dimensional structure. | sigmaaldrich.comnih.gov |
| Pharmacokinetics | Improved oral bioavailability and tissue distribution | Modifications can increase hydrophobicity or otherwise alter physicochemical properties to enhance absorption and transport. | sigmaaldrich.com |
| Structural Diversity | Access to novel peptide architectures and functions | The vast array of available NCAA structures allows for the creation of unique peptidomimetics and molecular scaffolds. | sigmaaldrich.com |
| Functional Versatility | Introduction of new chemical groups for specific applications | NCAAs can carry unique functionalities for labeling, cross-linking, or creating antibody-drug conjugates. | |
Stereochemical Influence of D-Amino Acids in Peptide and Peptidomimetic Design
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in peptide science. While nearly all naturally occurring amino acids in proteins are of the L-configuration, the incorporation of their mirror images, D-amino acids, is a powerful strategy in peptide and peptidomimetic design. nih.govyoutube.com The presence of a D-amino acid can dramatically alter a peptide's structure, function, and stability. nih.govresearchgate.net
One of the most significant advantages of using D-amino acids is the enhanced resistance to proteolysis. nih.gov Proteolytic enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids; they are generally unable to hydrolyze peptides containing D-residues. nih.govrsc.org This enzymatic resistance leads to a longer effective lifetime of the peptide in a biological system. mdpi.com
From a structural standpoint, introducing a D-amino acid into an L-amino acid sequence can induce profound conformational changes. rsc.org For example, a single D-amino acid can disrupt or reverse the chirality of helical structures and is a well-established method for nucleating specific types of turns, such as β-turns and β-hairpins. rsc.orgnih.gov This ability to control the peptide's secondary structure is crucial for designing molecules that mimic the conformation of a natural peptide's binding site, potentially leading to higher affinity and specificity for its receptor. nih.gov The altered spatial arrangement of the side chains can also lead to unique intermolecular interactions, influencing self-assembly processes and the formation of novel biomaterials. rsc.org
Table 2: Comparison of L-Amino Acid vs. D-Amino Acid Incorporation in Peptides
| Feature | All L-Amino Acid Peptides | Peptides with D-Amino Acids | References |
|---|---|---|---|
| Stereochemistry | Homochiral (all L-isomers) | Heterochiral (mixture of L- and D-isomers) | nih.govnih.gov |
| Proteolytic Stability | Generally susceptible to degradation by proteases | Highly resistant to enzymatic cleavage | nih.govrsc.org |
| Secondary Structure | Form standard secondary structures (e.g., right-handed α-helices) | Can disrupt standard structures and induce specific conformations like β-turns and left-handed helices. | rsc.orgnih.gov |
| Immunogenicity | Can be recognized by the immune system | Often exhibit reduced immunogenicity |
| Biological Activity | Native activity | Can result in enhanced, reduced, or completely different biological activity depending on the specific residue and its position. | mdpi.com |
Research Landscape of Fmoc-D-Cha-OH as a Specialized Building Block
Fmoc-D-Cha-OH is a derivative of the non-canonical amino acid D-cyclohexylalanine (D-Cha). The D-Cha residue is structurally similar to phenylalanine but with a saturated cyclohexyl ring instead of a phenyl ring. This modification imparts distinct properties, primarily a significant increase in hydrophobicity and steric bulk, which are leveraged in peptide design. The "Fmoc" (9-fluorenylmethyloxycarbonyl) group is a base-labile protecting group for the α-amine of the amino acid. peptide.comresearchgate.net It is a cornerstone of modern solid-phase peptide synthesis (SPPS), a technique that allows for the stepwise construction of peptide chains on a solid support. researchgate.netresearchgate.netnih.gov
The use of Fmoc-D-Cha-OH in SPPS allows for the precise insertion of a D-cyclohexylalanine residue at any desired position within a peptide sequence. nih.gov Researchers utilize this building block to achieve several strategic goals:
Enhancing Receptor Affinity and Selectivity: The bulky and hydrophobic cyclohexyl side chain can engage in strong van der Waals and hydrophobic interactions within a receptor's binding pocket, potentially increasing the peptide's binding affinity and potency. nih.gov For example, the incorporation of β-methylcyclohexylalanine (a derivative of Cha) into opioid peptide analogs resulted in highly potent antagonists for the δ-opioid receptor. acs.org
Controlling Conformation: The steric bulk of the cyclohexyl group restricts the conformational freedom of the peptide backbone in its vicinity, helping to stabilize specific secondary structures. This is a key tool for designing peptides with predefined three-dimensional shapes.
Research involving Fmoc-D-Cha-OH is prevalent in the development of therapeutic peptides, including enzyme inhibitors, receptor antagonists, and antimicrobial peptides. nih.govacs.org Its application in SPPS is a clear example of how specialized, non-canonical amino acid building blocks are essential for advancing the frontiers of medicinal chemistry and peptide science. researchgate.net
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2R)-3-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO4/c26-23(27)22(14-16-8-2-1-3-9-16)25-24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,1-3,8-9,14-15H2,(H,25,28)(H,26,27)/t22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIJAUEZBPWTKIV-JOCHJYFZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601148502 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144701-25-7 | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144701-25-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (αR)-α-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanepropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601148502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-cyclohexylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Ii. Advanced Synthetic Methodologies Incorporating Fmoc D Cha Oh
Solid-Phase Peptide Synthesis (SPPS) Strategies
The Fmoc/tBu strategy is the cornerstone for incorporating Fmoc-D-Cha-OH into peptide sequences. This approach involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to an insoluble polymer support (resin).
The standard Fmoc/tBu protocol is generally well-suited for Fmoc-D-Cha-OH. The Fmoc group is efficiently removed using mild basic conditions, typically a 20-30% solution of piperidine (B6355638) in Dimethylformamide (DMF) sigmaaldrich.comglpbio.com. This deprotection step does not typically lead to side reactions or degradation of the cyclohexylalanine residue . The optimization for Fmoc-D-Cha-OH primarily focuses on ensuring complete coupling of this sterically demanding residue, which is discussed in detail in the subsequent sections. The inherent stability of the Fmoc protecting group under these conditions allows for precise control over the synthetic sequence .
The successful coupling of Fmoc-D-Cha-OH to the peptide chain requires effective activation of its carboxylic acid group. The bulky cyclohexyl side chain can influence reaction kinetics and necessitate specific reagent choices and conditions.
Common Coupling Reagents and Protocols: A variety of coupling reagents and additives are employed to facilitate amide bond formation. These reagents activate the carboxyl group of Fmoc-D-Cha-OH, rendering it susceptible to nucleophilic attack by the free N-terminus of the peptide resin.
Carbodiimides: N,N'-Diisopropylcarbodiimide (DIC) is a widely used carbodiimide, often paired with additives like 1-hydroxybenzotriazole (B26582) (HOBt), 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), or Oxyma Pure. DIC is favored in automated SPPS due to the solubility of its urea (B33335) byproduct in common solvents amazonaws.comrsc.orgnih.govmerel.siluxembourg-bio.combachem.com.
Uronium/Phosphonium (B103445) Salts: Potent activators such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), TBTU, and PyBOP are frequently used for challenging couplings, including those involving sterically hindered amino acids google.comunirioja.espeptide.comgoogle.comuni-muenchen.de.
Activation Systems:
DIC/Oxyma Pure: This system is noted for its high efficiency and ability to suppress epimerization, particularly when used with mild base stabilization at elevated temperatures amazonaws.commerel.siluxembourg-bio.com.
HATU/DIPEA: A powerful and common coupling system, though it can lead to racemization with certain amino acids, requiring careful optimization unirioja.espeptide.compeptide.comacs.org.
HBTU/HOBt/DIPEA: A well-established protocol known for high coupling efficiency uni-muenchen.de.
Solvents: Dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) are the preferred solvents due to their ability to swell resins and dissolve reagents effectively amazonaws.comrsc.orgmerel.siluxembourg-bio.comunirioja.espeptide.comgoogle.comuni-muenchen.deacs.orgiris-biotech.deambeed.comsaspublishers.compeptide.com.
Table 1: Comparative Coupling Conditions for Sterically Hindered Amino Acids
| Coupling Reagent System | Additive | Solvent | Typical Coupling Time | Notes on Efficiency/Kinetics | Source Reference |
| DIC/Oxyma Pure | Oxyma Pure | DMF/NMP | 40 min - 2 hours | Efficient, can be accelerated with heat/microwave amazonaws.comrsc.orgmerel.si | amazonaws.comrsc.orgmerel.si |
| HATU/DIPEA | DIPEA | DMF/NMP | 1 - 2 hours | Potent, but potential for racemization unirioja.espeptide.compeptide.comacs.org | unirioja.espeptide.comacs.org |
| HBTU/HOBt/DIPEA | HOBt, DIPEA | DMF/CH₂Cl₂ | 2 hours | High efficiency reported | |
| DIC/HOAt | HOAt | DMF | 40 min - 2 hours | Efficient, non-basic conditions can reduce epimerization rsc.orgmdpi.com | rsc.orgmdpi.com |
The steric bulk of the cyclohexyl group in Fmoc-D-Cha-OH can reduce coupling rates compared to less hindered amino acids, potentially leading to incomplete reactions and truncated sequences.
Reaction Times: While standard coupling times might range from 30 minutes to 2 hours, sterically demanding residues like D-Cha may necessitate extended reaction periods (e.g., up to 16 hours) or the use of more potent coupling agents to achieve complete incorporation iris-biotech.de.
Temperature and Microwave Assistance: Employing elevated temperatures (e.g., 55°C or 75°C) or microwave irradiation can significantly enhance coupling efficiency and kinetics, which is particularly beneficial for overcoming steric hindrance amazonaws.comrsc.orgmerel.sisaspublishers.com.
Monitoring: Coupling completion is typically assessed using qualitative tests like the Kaiser test (ninhydrin test), which detects unreacted free amines on the resin google.com.
Comparative Efficiency: Systems such as DIC/Oxyma Pure have shown superior coupling efficiency and faster kinetics compared to some uronium-based reagents, especially for challenging sequences amazonaws.commerel.si.
The steric bulk of Fmoc-D-Cha-OH can impede the formation of the amide bond. Strategies to overcome this include:
Optimized Reagent Selection: Utilizing highly reactive coupling reagents like HATU or HBTU, often in conjunction with additives such as HOAt or Oxyma Pure, can effectively address steric challenges amazonaws.compeptide.com.
Enhanced Activation: Pre-activation of Fmoc-D-Cha-OH, for instance, with HBTU/HOBt, can improve coupling efficiency by forming a more reactive intermediate .
Thermal and Microwave Assistance: Increasing reaction temperature or using microwave irradiation provides the necessary energy to overcome steric barriers, leading to more efficient and complete coupling amazonaws.comrsc.orgmerel.sisaspublishers.com.
Solvent Choice: The selection of solvents can influence resin swelling and reagent solubility. Mixtures of DMF with more polar solvents like DMSO or NMP are sometimes employed for difficult couplings peptide.comrsc.org.
Table 2: Impact of Steric Hindrance on Coupling Efficiency and Time
| Amino Acid Derivative | Side Chain Sterics | Typical Coupling Time | Notes on Efficiency/Kinetics |
| Fmoc-Ala-OH | Low | Shorter (e.g., 30-60 min) | Generally couples efficiently. |
| Fmoc-D-Cha-OH | High (Cyclohexyl) | Extended (e.g., 1-2 hours or more) | May require longer reaction times or optimized conditions due to steric bulk . |
| Fmoc-Val-OH | Moderate | Standard to Extended | Can require longer times depending on sequence and reagent. |
| Fmoc-D-Phg-OH | Moderate | Standard to Extended | Prone to racemization; requires careful reagent selection peptide.commdpi.com. |
The choice of resin and its associated linker is fundamental for anchoring the peptide chain and determining the final C-terminal functionality and cleavage conditions.
Resin Types:
Wang Resin: Commonly used for the synthesis of peptide acids. It features a p-alkoxybenzyl alcohol linker, cleaved by strong acidic conditions (typically 95% TFA) biosynth.commerckmillipore.com.
Rink Amide Resins: Ideal for producing peptide amides. These resins utilize linkers (e.g., Rink Amide, Rink Amide MBHA, Rink Amide LL) that are cleaved by strong acids (80-95% TFA) to yield C-terminal amides glpbio.commerel.sigoogle.comseplite.com.
2-Chlorotrityl (2-CTC) Resin: Offers versatility for synthesizing peptide acids, alcohols, and amines. Its higher acid lability compared to Wang resin allows for milder cleavage, beneficial for acid-sensitive sequences or preventing C-terminal racemization unirioja.esbiosynth.com.
Compatibility: All these common resins are compatible with the Fmoc/tBu strategy and can be used to incorporate Fmoc-D-Cha-OH. The selection is primarily dictated by the desired C-terminal functionality google.combiosynth.commerckmillipore.com.
Table 2: Common Resins for Fmoc SPPS and Their Application
| Resin Type | Primary Application | Linker Type (General) | Typical Cleavage Conditions | Notes on Fmoc-D-Cha-OH Compatibility | Source Reference |
| Wang Resin | Peptide Acids | p-alkoxybenzyl alcohol | 95% TFA | Stable side chain, compatible merckmillipore.com | merckmillipore.com |
| Rink Amide Resins | Peptide Amides | Rink Amide Linker | 80-95% TFA | Stable side chain, compatible glpbio.comgoogle.comseplite.com | glpbio.comgoogle.comseplite.com |
| 2-Chlorotrityl (2-CTC) | Peptide Acids/Alcohols/Amines | 2-Chlorotrityl | Mild acid (e.g., 1% TFA) or TFA | Stable side chain, compatible unirioja.esbiosynth.com | unirioja.esbiosynth.com |
The final stage of SPPS involves cleaving the synthesized peptide from the resin and simultaneously removing side-chain protecting groups, typically using strong acidolysis with Trifluoroacetic Acid (TFA) google.comsigmaaldrich.com.
TFA Cleavage: Standard cleavage cocktails often contain high concentrations of TFA (e.g., 95%) along with scavengers (e.g., triisopropylsilane (B1312306) (TIPS), water) to trap reactive carbocations generated during deprotection, thereby preventing side reactions with sensitive amino acid residues sigmaaldrich.com.
Fmoc-D-Cha-OH Stability: The cyclohexyl side chain of D-Cha is robust and remains intact under typical acidic cleavage conditions, showing no signs of sulfonation or oxidative damage .
Resin-Specific Cleavage Considerations:
For Rink Amide resins, linker decomposition under harsh TFA conditions can lead to undesired alkylation of the C-terminal amide. The use of specific scavengers, such as 1,3-dimethoxybenzene, or careful control of TFA concentration can mitigate this issue glpbio.comseplite.com.
Resins with more acid-labile linkers, such as 2-CTC, allow for milder cleavage conditions, which can be advantageous for preserving the integrity of sensitive peptides unirioja.esbiosynth.com.
Compound List
Fmoc-D-Cha-OH (N-α-(9-Fluorenylmethoxycarbonyl)-β-cyclohexyl-D-alanine)
Fmoc (9-Fluorenylmethoxycarbonyl)
D-Cha (D-Cyclohexylalanine)
tBu (tert-butyloxycarbonyl)
DIC (N,N'-Diisopropylcarbodiimide)
Oxyma Pure
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
HOBt (1-hydroxybenzotriazole)
HOAt (1-hydroxy-7-azabenzotriazole)
DIPEA (N,N-Diisopropylethylamine)
DMF (N,N-Dimethylformamide)
NMP (N-methyl-2-pyrrolidone)
TFA (Trifluoroacetic Acid)
TIPS (Triisopropylsilane)
Wang Resin
Rink Amide Resin
2-Chlorotrityl (2-CTC) Resin
Piperidine
Comparison of Automated and Manual Synthesis Protocols
Both automated solid-phase peptide synthesis (SPPS) and manual synthesis methods can effectively incorporate Fmoc-D-Cha-OH into peptide chains. Automated SPPS offers high throughput, reproducibility, and ease of operation, making it suitable for synthesizing libraries or longer peptides with routine sequences. The process typically involves pre-programmed cycles of deprotection, washing, coupling, and washing. Manual synthesis, while more labor-intensive, provides greater flexibility for real-time monitoring, troubleshooting, and optimization of challenging coupling steps or sequences, especially for small-scale or custom synthesis projects.
| Feature | Automated SPPS | Manual Synthesis |
| Throughput | High | Low to Moderate |
| Reproducibility | High (with optimized protocols) | Variable (dependent on operator skill) |
| Flexibility | Limited (protocol-driven) | High (allows for direct intervention) |
| Labor Input | Low (after setup) | High |
| Cost | High initial capital, lower per-peptide cost (large scale) | Lower capital, higher labor cost per peptide |
| Fmoc-D-Cha-OH Incorporation | Standard protocols, requires optimization for difficult couplings | Direct control over reaction conditions for optimal incorporation |
Research indicates that while automated systems excel in speed and consistency for straightforward sequences, manual synthesis can be superior for optimizing the incorporation of sterically hindered or challenging amino acids like Fmoc-D-Cha-OH, potentially leading to higher purity and yield for specific complex targets. nih.govvapourtec.com
Solution-Phase Synthetic Approaches for Fmoc-D-Cha-OH Conjugates
Fmoc-D-Cha-OH can be effectively utilized in solution-phase synthesis for the creation of peptide conjugates. In this approach, the Fmoc-protected amino acid is coupled to other molecules, such as small drug entities, polymers, nanoparticles, or surfaces, using standard peptide coupling reagents in solution. This method allows for the synthesis of specific peptide fragments or modified peptides that can then be further elaborated or attached to different scaffolds. Solution-phase synthesis offers advantages in terms of intermediate purification and is often preferred for large-scale production of specific peptide building blocks or conjugates. acs.orgresearchgate.netdelivertherapeutics.com
Common strategies involve activating the carboxyl group of Fmoc-D-Cha-OH using reagents like DIC/OxymaPure or HATU, followed by reaction with a nucleophilic functional group (e.g., an amine) on the molecule to be conjugated. The choice of solvent and coupling conditions is crucial for achieving high yields and minimizing side reactions.
Strategies for Mitigating Undesired Side Reactions in Fmoc-D-Cha-OH Containing Sequences
The incorporation of any amino acid, including Fmoc-D-Cha-OH, into peptide sequences can be accompanied by potential side reactions that compromise the purity and integrity of the final peptide. Careful selection of reagents and reaction conditions is paramount.
Control of Racemization During Coupling Procedures
Racemization, or epimerization, at the α-carbon is a critical concern during peptide coupling. While D-amino acids are generally less prone to racemization than their L-counterparts, it can still occur, particularly during the activation of the carboxyl group. To minimize this, several strategies are employed:
Coupling Reagents and Additives: The use of highly efficient coupling reagents, such as uronium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP), in combination with additives like HOAt (1-hydroxy-7-azabenzotriazole) or Oxyma Pure (ethyl cyanohydroxyiminoacetate), is highly effective in suppressing racemization. These additives form active esters that are less prone to epimerization. bachem.compeptide.comiris-biotech.depeptide.comjpt.com
Base Selection: Mild, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are preferred over stronger bases that can promote racemization. bachem.comresearchgate.net
Reaction Conditions: Performing couplings at lower temperatures and for optimized reaction times can also help reduce the extent of racemization. nih.gov
| Coupling Reagent System | Additive | Typical Racemization (%) | Notes |
| DIC | HOBt | Low | Common, good for base-free conditions; HOAt or Oxyma Pure can further reduce racemization. |
| HATU | HOAt | Very Low | Highly efficient, fast coupling, minimal racemization, but can react with free amino groups if in excess. |
| HBTU | HOBt | Low | Efficient, but HATU often preferred for reduced racemization. |
Note: Specific percentage values for Fmoc-D-Cha-OH are not universally reported across all studies, but these general trends for amino acid coupling apply. Racemization is often measured as a percentage of the undesired stereoisomer. bachem.compeptide.comiris-biotech.depeptide.comjpt.comresearchgate.netnih.gov
Prevention of Aspartimide Formation and Other Cyclization Pathways
General strategies to prevent aspartimide formation include:
Sequence Modification: Placing pseudoproline dipeptides before Asp residues can disrupt peptide conformation and reduce aspartimide formation. iris-biotech.de
Protecting Group Strategies: Using sterically bulky protecting groups for the Asp side chain (e.g., OEpe, OBno) or employing novel protecting groups like cyanosulfurylide (CSY) can effectively block succinimide (B58015) ring formation. iris-biotech.dersc.orgresearchgate.netiris-biotech.de
Coupling and Deprotection Conditions: Optimizing coupling reagents and using milder Fmoc deprotection conditions (e.g., weaker bases like morpholine (B109124) or adding mild acids like formic acid) can mitigate the issue. iris-biotech.deiris-biotech.de
Dipeptide Building Blocks: Using pre-formed dipeptides, such as Fmoc-Asp(Dmb)-Gly-OH, can help prevent aspartimide formation in susceptible Asp-Gly sequences. iris-biotech.depeptide.com
Other cyclization pathways, such as diketopiperazine (DKP) formation, can occur, particularly with C-terminal prolines or when using certain resins. These are generally avoided by protecting the α-amino group and using appropriate resin types. iris-biotech.de
Green Chemistry Principles in Fmoc-D-Cha-OH Synthesis and Utilization
The principles of green chemistry are increasingly important in peptide synthesis to minimize environmental impact. For Fmoc-D-Cha-OH, this applies to both its synthesis and its subsequent use in peptide chains.
Greener Solvents: Replacing traditional solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) with more environmentally benign alternatives such as cyclopentanone, γ-valerolactone (GVL), or ethyl acetate (B1210297) is a key strategy. csic.esnih.gov
Solvent Reduction: Developing protocols that minimize solvent usage, such as "in situ" Fmoc removal (combining deprotection with the washing step), can significantly reduce solvent consumption by up to 75%. csic.espeptide.comrsc.org
Atom Economy: Choosing coupling reagents and synthesis routes that maximize atom economy, meaning a higher proportion of reactant atoms are incorporated into the final product, is crucial for waste reduction. jocpr.comwikipedia.orgwjpps.comacs.org For instance, using catalytic methods or reagents with fewer byproducts contributes to better atom economy.
Efficient Reagents: Employing highly efficient coupling reagents and optimizing reaction conditions to reduce excess reagent usage contributes to both cost savings and reduced waste. peptide.compeptide.com
Process Intensification: Techniques like microwave-assisted synthesis can sometimes reduce reaction times and solvent volumes. vapourtec.com
The development of novel, sustainable approaches, such as transition metal-free coupling methods or liquid-phase peptide synthesis (LPPS) that allows for easier purification and reduced solvent use, are also contributing to a greener peptide chemistry landscape. eurekalert.orgresearchgate.net
Iii. Applications of Fmoc D Cha Oh in Peptide and Peptidomimetic Chemistry
Design and Synthesis of Peptidomimetics
Peptidomimetics are molecules designed to mimic the three-dimensional structure and biological activity of natural peptides but possess enhanced drug-like properties, such as improved stability and bioavailability. frontiersin.org Fmoc-D-Cha-OH is a key reagent in the synthesis of these advanced compounds.
| Feature | Impact of D-Cyclohexylalanine Incorporation | Research Context |
| Conformational Rigidity | The bulky cyclohexyl group sterically hinders free rotation, reducing the conformational entropy of the peptide chain. | General peptidomimetic design. researchgate.netrsc.org |
| Secondary Structure Induction | The D-amino acid configuration can nucleate specific turns (e.g., βII' turns), promoting the formation of defined structures like β-sheets. | Studies on β-hairpin peptides and β-sheet mimetics. rsc.orgsci-hub.seescholarship.org |
| Proteolytic Stability | The unnatural D-configuration is not recognized by most endogenous proteases, significantly increasing the peptide's metabolic half-life. | General strategy for improving peptide drug characteristics. tandfonline.comactivotec.comresearchgate.net |
| Receptor Selectivity | By locking the peptide into a precise conformation, it can achieve higher selectivity for a specific receptor subtype. | Development of opioid receptor antagonists. researchgate.net |
Fmoc-D-Cha-OH is an important component in the construction of combinatorial libraries, which are vast collections of related but structurally distinct molecules. nih.gov These libraries are synthesized using methods like the "split-and-mix" technique on solid-phase resins and are screened to identify compounds with high affinity for specific biological targets. nih.govmit.edu The inclusion of unnatural amino acids like D-Cha dramatically increases the structural diversity of the library, expanding the chemical space that can be explored. mit.edumdpi.com For instance, libraries containing D-Cha have been synthesized to screen for inhibitors of protein-protein interactions, such as the interaction between hMcl-1 and its binding partners, leading to the discovery of novel lead compounds. nih.govacs.org
Construction of Conformationally Constrained Cyclic Peptides
Cyclic peptides often exhibit superior therapeutic potential compared to their linear counterparts due to enhanced stability and pre-organized binding conformations. researchgate.netconceptlifesciences.com The incorporation of D-amino acids like D-Cha is a well-established strategy to facilitate the crucial cyclization step. activotec.com Including a D-amino acid in the linear precursor peptide promotes the adoption of a turn structure, which brings the N- and C-termini into proximity, thereby increasing the efficiency of the head-to-tail or side-chain cyclization reaction. sci-hub.seactivotec.com This approach has been used to synthesize cyclic analogues of bioactive peptides, such as enkephalins, resulting in compounds with high potency and receptor selectivity. researchgate.net In a notable study related to Alzheimer's disease research, the mutation of phenylalanine to cyclohexylalanine within a macrocyclic peptide derived from the Aβ peptide was shown to stabilize oligomeric structures, facilitating their structural elucidation. nih.gov
Development of Advanced Peptide Analogues and Derivatives
The use of Fmoc-D-Cha-OH enables the creation of advanced peptide analogues with properties superior to their native forms. The primary advantages conferred by the D-Cha residue are enhanced metabolic stability and modified pharmacodynamic profiles. researchgate.netmdpi.com Peptides containing D-amino acids are significantly more resistant to degradation by proteases, which is a major limitation for many natural peptide drug candidates. tandfonline.comresearchgate.net This increased stability translates to a longer duration of action in a biological system. Furthermore, the conformational constraints imposed by D-Cha can fine-tune the interaction with a biological target, sometimes converting an agonist into an antagonist or improving receptor selectivity, as observed in the development of opioid peptide modulators. researchgate.net
Role in Contemporary Drug Discovery and Development
The limitations of natural peptides as therapeutic agents, such as low oral bioavailability and rapid degradation, have driven the development of peptidomimetics and engineered peptide analogues. tandfonline.commdpi.com Fmoc-D-Cha-OH is a valuable tool in this endeavor, playing a key role in the rational design of new peptide-based drugs. frontiersin.orgrsc.org
| Application Area | Example of D-Cha Use | Outcome | Citation |
| Oncology | Design of a peptidomimetic inhibitor targeting the HER2/HER3 protein-protein interaction. | Successful design of a cyclic peptidomimetic with a D-amino acid showing nanomolar inhibitory activity. | frontiersin.org |
| Neuroscience | Synthesis of macrocyclic peptides derived from Aβ to study oligomer formation in Alzheimer's disease. | The F20Cha mutation promoted crystallization and stabilized higher-order oligomers, aiding structural studies. | nih.gov |
| Pain Management | Creation of opioid peptide analogues with D-Cha. | Resulted in highly potent and selective δ-opioid receptor antagonists. | researchgate.net |
| Infectious Disease | Synthesis of cyclic peptide analogues of Gramicidin (B1672133) S. | L-cyclohexylalanine was shown to be a viable substitute for other hydrophobic residues in the cyclic structure. | nih.gov |
Modulation of Pharmacokinetics and Bioavailability in Peptide Drugs
The incorporation of D-cyclohexylalanine (D-Cha) into peptide sequences is a key strategy for optimizing the pharmacokinetic profile of peptide-based drugs. Native peptides often suffer from low bioavailability and short circulating plasma half-lives, which limits their therapeutic use. nih.govresearchgate.net Structural modifications using NPAAs like D-Cha can fundamentally alter these properties for the better. acs.org
The cyclohexyl side chain of D-Cha significantly increases the hydrophobicity of a peptide. netascientific.comchemimpex.com This increased lipophilicity can influence how the peptide interacts with biological systems, potentially improving its absorption and distribution. Enhanced hydrophobic properties can lead to improved plasma protein binding, which in turn can reduce metabolic clearance and extend the peptide's duration of action. nih.gov For instance, research on GLP-2 receptor agonists demonstrated that the incorporation of hydrophobic residues led to a dramatic reduction in metabolic clearance in rats. nih.gov
The table below illustrates how modifications, including the incorporation of hydrophobic and D-amino acids, can affect the pharmacokinetic properties of peptides.
Table 1: Research Findings on Peptide Modifications and Pharmacokinetic Impact
| Peptide/Analogue | Modification | Observed Effect | Reference |
|---|---|---|---|
| GLP-2 Analogue | Incorporation of hydrophobic residues (D-Phe, Leu) | Reduced metabolic clearance from 9.9 mL/min/kg to <0.3 mL/min/kg in rats. | nih.gov |
| Cyclic Peptidomimetic | Incorporation of Cyclohexylalanine (Cha) | High log D value, indicating significant hydrophobicity which can influence clearance and permeability. | nih.gov |
| Apelin Analogues | Substitution with l-cyclohexylalanine (l-Cha) | Designed to enhance proteolytic stability against enzymes like ACE2 and neprilysin. | nih.gov |
| General Peptides | Substitution of L-amino acids with D-amino acids | Increased resistance to enzymatic degradation, leading to longer half-life and improved bioavailability. | chempep.com |
This table is interactive. Click on the headers to sort the data.
Stereochemical Modifications for Enhanced Bioactivity
The use of Fmoc-D-Cha-OH introduces a specific stereochemical modification—the D-alpha-amino acid configuration—which can profoundly enhance the bioactivity of peptides. chempep.com This enhancement stems from several factors beyond simple metabolic stability.
Firstly, resistance to proteolysis ensures that the peptide remains intact and can reach its biological target in sufficient concentration to elicit a response. chempep.comresearchgate.net Peptides composed solely of natural L-amino acids are often rapidly degraded, limiting their therapeutic window. researchgate.net By replacing a key L-amino acid with its D-isomer, such as D-Cha, the resulting peptide becomes a poor substrate for degrading enzymes, thereby prolonging its activity. chempep.com
Secondly, the incorporation of a D-amino acid can induce specific conformational changes in the peptide's secondary structure. chempep.com While it can disrupt standard structures like α-helices and β-sheets, this disruption can be advantageous. chempep.com It can lock the peptide into a "bioactive conformation"—a specific three-dimensional shape that is optimal for binding to its target receptor. diva-portal.org This can lead to increased binding affinity and selectivity, and in some cases, can even switch a molecule's function from an agonist to an antagonist. diva-portal.org Conformational analysis of tetrapeptides has shown that the inclusion of modified amino acids can result in distinct backbone conformations, influencing receptor binding. researchgate.net
The table below presents examples of how stereochemical and structural modifications using non-canonical amino acids contribute to enhanced bioactivity.
Table 2: Examples of Stereochemical Modifications for Enhanced Bioactivity
| Peptide Class | Modification Strategy | Outcome | Reference |
|---|---|---|---|
| Antimicrobial Peptides (AMPs) | Introduction of D-amino acids | Improved stability and enhanced antimicrobial activity by preventing protease degradation. | chempep.com |
| Opioid Peptides | Incorporation of D-amino acids and cyclization | Increased delta antagonist potency and receptor selectivity; high stability against enzymatic degradation. | researchgate.net |
| General Peptidomimetics | Use of D-amino acids, cyclization | Enhanced bioavailability and enzymatic stability, leading to improved potency and selectivity. | diva-portal.org |
| α-Conotoxin TxIB Analogues | Cyclization and D-amino acid insertion | Maintained or improved biological activity while significantly enhancing stability in human serum. | researchgate.net |
This table is interactive. Click on the headers to sort the data.
Bioconjugation Strategies Employing Fmoc-D-Cha-OH
Fmoc-D-Cha-OH is a valuable reagent in bioconjugation, a process that involves linking a peptide to another molecule to create a more effective therapeutic or diagnostic agent. chemimpex.com The peptide component, synthesized using building blocks like Fmoc-D-Cha-OH, can serve as a targeting moiety, a stabilizer, or a carrier, while the conjugated molecule can be a cytotoxic drug, an imaging agent, or a polymer. nih.gov
Targeted drug delivery aims to concentrate a therapeutic agent at the site of disease, thereby increasing efficacy and reducing systemic toxicity. elte.hu Peptides synthesized with D-Cha are excellent candidates for targeting ligands in these systems due to their enhanced stability and specific binding capabilities. nih.gov
The process involves solid-phase peptide synthesis (SPPS), where Fmoc-D-Cha-OH is incorporated into a specific sequence designed to bind to a biomarker on target cells, such as a receptor overexpressed on cancer cells. nih.govnih.gov The inherent stability conferred by the D-Cha residue ensures the peptide-drug conjugate (PDC) remains intact in circulation long enough to reach its target. nih.gov The hydrophobic nature of the cyclohexylalanine residue can also facilitate the transport of the conjugate across cell membranes, including the mitochondrial membrane, which is a key therapeutic target. rsc.org Mitochondria-targeting carriers often employ sequences containing both cationic and hydrophobic residues like phenylalanine or cyclohexylalanine to achieve efficient uptake. rsc.org
Once synthesized, this targeting peptide can be covalently linked to a payload, such as a potent chemotherapeutic drug. nih.gov The resulting conjugate is designed to circulate passively until the peptide portion recognizes and binds to its target cell, at which point the drug is internalized and exerts its cytotoxic effect specifically on the diseased cells. nih.govelte.hu This strategy reduces the side effects associated with conventional chemotherapy, which often affects healthy cells. elte.hu
Table 3: Components and Strategies in Targeted Drug Delivery
| Strategy/Component | Role of Fmoc-D-Cha-OH Derived Peptide | Example Application | Reference |
|---|---|---|---|
| Peptide-Drug Conjugates (PDCs) | Forms a stable targeting ligand that directs a cytotoxic drug to cancer cells. | Conjugating a tumor-homing peptide (e.g., iRGD) to a pro-apoptotic peptide (KLA) for improved tumor penetration and selectivity. | nih.gov |
| Mitochondrial Targeting | The hydrophobic Cha residue in the peptide facilitates transport across mitochondrial membranes. | An amphiphilic peptidomimetic containing hydrophobic residues for efficient mitochondrial targeting in living cells. | rsc.org |
| Polymer-Drug Conjugates | The peptide acts as a targeting moiety attached to a polymer backbone carrying the drug. | A polymer carrier with a targeting moiety (peptide), a biodegradable spacer, and a drug. | acs.org |
This table is interactive. Click on the headers to sort the data.
Iv. Supramolecular Assemblies and Biomaterials Derived from Fmoc D Cha Oh
Fundamental Mechanisms of Peptide Self-Assembly
The self-assembly of peptides like Fmoc-D-Cha-OH into ordered supramolecular structures is a complex process governed by a delicate balance of non-covalent interactions. These interactions dictate the final morphology and properties of the resulting biomaterials.
The N-terminal Fmoc group is a primary driver of self-assembly in many short peptide systems. nih.govnih.gov Its large, planar, and aromatic nature facilitates several key interactions that promote the organization of individual molecules into larger, ordered structures. The key driving forces include:
π-π Stacking: The fluorenyl rings of the Fmoc group are electron-rich and readily engage in π-π stacking interactions. nih.govnih.gov This aromatic stacking is a significant stabilizing force, leading to the formation of columnar structures that often form the core of the self-assembled nanofibers. rsc.org The average interplanar distance between stacked aromatic groups is typically around 3.4 Å. nih.gov These interactions are crucial for the initial aggregation and subsequent elongation of the assemblies. nih.govmdpi.com
Hydrophobic Interactions: The fluorenyl moiety is inherently hydrophobic, and its sequestration away from the aqueous environment provides a thermodynamic driving force for self-assembly. nih.gov This hydrophobic effect, coupled with the hydrophobic cyclohexyl side chain of D-Cha, encourages the clustering of these nonpolar groups, minimizing their contact with water and stabilizing the core of the assembled nanostructures.
Hydrogen Bonding: While π-π stacking and hydrophobic forces are dominant, hydrogen bonding also plays a critical role. manchester.ac.ukrsc.org The carbamate (B1207046) linkage within the Fmoc group, as well as the carboxylic acid and amide backbone of the peptide, can participate in hydrogen bonding networks. These interactions contribute to the stability and directionality of the assembly, often leading to the formation of β-sheet-like structures which are common in self-assembling peptide systems. manchester.ac.ukresearchgate.net
The combination of these forces results in a hierarchical self-assembly process, where individual Fmoc-D-Cha-OH molecules first form primary structures like nanofibers, which then entangle to form a three-dimensional hydrogel network. researchgate.net
The incorporation of D-amino acids, such as D-cyclohexylalanine, into self-assembling peptides has profound effects on their supramolecular behavior and the chirality of the resulting assemblies. nih.gov While L-amino acids are the natural choice, D-amino acids offer unique advantages and can significantly alter the self-assembly process. rsc.orgnih.gov
Furthermore, the introduction of D-amino acids can impact the secondary structure and packing of the peptide backbone. nih.gov While some studies suggest that D-amino acids can disrupt common secondary structures like α-helices, they can also promote the formation of specific turns or β-sheet arrangements that are favorable for self-assembly. nih.govnih.gov The steric hindrance and conformational preferences of the D-amino acid side chain play a significant role in determining the final assembled morphology. nih.gov Importantly, peptides containing D-amino acids often exhibit increased resistance to enzymatic degradation, enhancing their stability and longevity in biological environments. rsc.org
Formation and Characterization of Peptide Hydrogels
Fmoc-D-Cha-OH and related peptides can form hydrogels, which are water-swollen, three-dimensional networks of self-assembled nanofibers. These hydrogels are of significant interest as biomaterials due to their high water content and structural similarity to the native extracellular matrix.
The gelation of Fmoc-D-Cha-OH and similar Fmoc-amino acids is often triggered by a change in pH. manchester.ac.ukrsc.org At a high pH, the carboxylic acid group of the amino acid is deprotonated, resulting in a negatively charged molecule. The electrostatic repulsion between these charged molecules prevents aggregation. rsc.org
Upon lowering the pH, typically by adding an acid or using a slow acidifier like glucono-δ-lactone, the carboxylic acid becomes protonated. rsc.orgrsc.org This neutralization of charge reduces the electrostatic repulsion, allowing the aforementioned non-covalent interactions (π-π stacking, hydrophobic interactions, and hydrogen bonding) to dominate and drive the self-assembly process, leading to the formation of a hydrogel. rsc.org This pH-triggered "switch" is a common and effective method for controlling the gelation of these materials in a predictable manner. rsc.org The rate of pH change can also be used to manipulate the morphology and mechanical properties of the resulting hydrogel. rsc.org
The mechanical properties of hydrogels are crucial for their application as biomaterials, as they need to mimic the stiffness of the target tissue. Rheology is the primary method used to characterize these properties, providing information on the gel's stiffness (storage modulus, G') and viscosity (loss modulus, G''). mdpi.comnih.gov
Self-assembled peptide hydrogels, including those derived from Fmoc-amino acids, typically exhibit viscoelastic behavior, with the storage modulus being significantly higher than the loss modulus, indicating a solid-like character. nih.gov The stiffness of these hydrogels can be tuned by several factors, including the concentration of the peptide, the ionic strength of the solution, and the conditions used to trigger gelation. rsc.orgnih.gov For instance, increasing the peptide concentration generally leads to a stiffer hydrogel. nih.gov
The table below presents typical rheological properties for various Fmoc-peptide hydrogels, illustrating the range of mechanical stiffness that can be achieved.
| Hydrogel System | Concentration (wt%) | Storage Modulus (G') (Pa) | Frequency (Hz) |
| Fmoc-K3 | 2.0 | 2526 | Not Specified |
| Fmoc-K2 | 2.0 | 925 | Not Specified |
| Fmoc-K1 | 2.0 | 557 | Not Specified |
| Q11 Peptide | 3.0 | 10500 | 1 |
| Q11 Peptide | 0.5 | 1200 | 1 |
This table is for illustrative purposes and the values are approximate, based on data reported in the literature. nih.govnih.gov
Nanostructure Design and Morphological Control in Peptide Assemblies
The ability to control the morphology of self-assembled nanostructures is essential for tailoring the properties of the resulting biomaterials. For Fmoc-peptide assemblies, the final morphology, which can range from nanofibers and nanotubes to nanoribbons and nanosheets, is influenced by a variety of factors. researchgate.netmdpi.com
The molecular structure of the peptide building block is a primary determinant of the assembled morphology. mdpi.com The nature of the amino acid side chain, its hydrophobicity, and its steric bulk all play a role. Furthermore, external conditions such as solvent composition, temperature, and the method of triggering assembly (e.g., pH change, solvent switch) can be used to direct the self-assembly process towards a desired morphology. nih.gov For example, the use of different solvents can lead to the formation of fibers with varying degrees of molecular order. mdpi.com By carefully controlling these parameters, it is possible to design and fabricate nanostructures with specific dimensions and surface properties, which in turn will dictate the macroscopic properties of the hydrogel. rsc.orgresearchgate.net
Biomedical Applications of Fmoc-D-Cha-OH Based Biomaterials
The unique self-assembling properties of Fmoc-D-Cha-OH and related Fmoc-amino acid derivatives have positioned them as valuable building blocks for the creation of advanced biomaterials. Their ability to form structured hydrogels under physiological conditions makes them particularly suitable for a range of biomedical applications.
Hydrogels derived from Fmoc-D-Cha-OH and similar Fmoc-amino acids are extensively explored as three-dimensional (3D) scaffolds in tissue engineering and regenerative medicine. chemimpex.comnih.gov These scaffolds aim to mimic the natural extracellular matrix (ECM), providing a supportive framework for cells to attach, proliferate, and differentiate to form new functional tissues. nih.gov The biocompatibility and biodegradability of these peptide-based materials are key advantages in such applications. nih.govmdpi.com
The self-assembly of these molecules into nanofibrous networks creates a microenvironment that is conducive to cell growth. researchgate.net The physical and mechanical properties of these hydrogels, such as stiffness and porosity, can be tuned to match those of the target native tissue, which is crucial for guiding cellular behavior and tissue development. nih.govnih.gov For instance, the rigidity of the hydrogel can influence cell adhesion, survival, and duplication. nih.govnih.gov Research has demonstrated that multicomponent hydrogels, combining different Fmoc-peptide derivatives, can exhibit improved mechanical features and biofunctionality, making them promising candidates for tissue engineering applications. researchgate.net
The versatility of Fmoc-peptide hydrogels allows for their application in regenerating various tissues, including bone and cartilage. researchgate.net By incorporating bioactive molecules or specific peptide sequences, such as the cell-adhesive RGD motif, the functionality of these scaffolds can be enhanced to promote specific cellular responses and accelerate tissue regeneration. nih.gov
| Property | Description | Significance in Tissue Engineering | Reference |
|---|---|---|---|
| Biocompatibility | The ability of the material to perform with an appropriate host response in a specific application. | Minimizes inflammation and immune rejection, allowing for integration with host tissue. | nih.govmdpi.com |
| Biodegradability | The breakdown of the material by biological processes. | Allows the scaffold to be gradually replaced by newly formed tissue. | nih.govmdpi.com |
| Tunable Mechanical Properties | The ability to control the stiffness (storage modulus, G') and elasticity of the hydrogel. | Mimics the mechanical cues of the native tissue, influencing cell differentiation and function. | nih.govnih.gov |
| Nanofibrous Architecture | Self-assembles into a network of fibers with diameters on the nanometer scale. | Provides a high surface area for cell attachment and mimics the structure of the natural ECM. | researchgate.net |
| Porosity | The presence of interconnected pores within the hydrogel network. | Facilitates nutrient and oxygen transport to cells and removal of waste products. | nih.gov |
The hydrogel networks formed by Fmoc-D-Cha-OH and related compounds can serve as depots for the controlled and sustained release of therapeutic agents. nih.govmdpi.com This is particularly valuable in regenerative medicine, where the localized delivery of growth factors, anti-inflammatory drugs, or other bioactive molecules is often required to support tissue regeneration. mdpi.com
The release kinetics of a drug from these hydrogels can be modulated by factors such as the crosslinking density of the gel, the chirality of the amino acid building blocks, and the interactions between the drug and the hydrogel matrix. nih.govresearchgate.net For example, studies with Fmoc-tripeptide hydrogels have shown that the release of dexamethasone (B1670325) can be controlled and sustained, which is beneficial for applications where prolonged therapeutic action is needed. nih.govmdpi.com
Furthermore, these hydrogels can be designed to be stimuli-responsive, releasing their payload in response to specific environmental cues such as changes in pH or the presence of certain enzymes. acs.orgrsc.org This "smart" delivery capability allows for targeted drug release at the site of action, potentially increasing therapeutic efficacy while minimizing systemic side effects. mdpi.comnih.gov The unique structural properties of Fmoc-amino acids make them valuable in designing peptide-based drugs and enhancing the specificity of drug delivery systems. chemimpex.com
| Factor | Mechanism of Influence | Example | Reference |
|---|---|---|---|
| Crosslinking Degree | Higher crosslinking density can create a tighter network, slowing the diffusion of the drug. | Genipin crosslinking can modulate the release of dexamethasone. | nih.govresearchgate.net |
| Amino Acid Chirality | The stereochemistry of the amino acid building blocks can affect the packing of the nanofibers and the overall hydrogel architecture, influencing drug diffusion. | Hydrogels with L-chirality showed different release profiles compared to those with D-chirality. | nih.gov |
| Drug-Matrix Interactions | Electrostatic or hydrophobic interactions between the drug and the hydrogel fibers can affect the release rate. | The hydrophobic nature of certain drugs can lead to slower release from a hydrophobic hydrogel matrix. | chemimpex.com |
| External Stimuli (e.g., pH) | Changes in pH can alter the ionization state of the peptide and the drug, affecting hydrogel stability and drug solubility, leading to triggered release. | pH-responsive hydrogels can be designed to release drugs in the acidic microenvironment of tumors. | acs.orgmdpi.com |
Fmoc-D-Cha-OH-based hydrogels provide a versatile platform for both two-dimensional (2D) and three-dimensional (3D) cell culture. nih.gov Traditional 2D cell culture on flat, rigid surfaces often fails to replicate the complex microenvironment that cells experience in vivo. researchgate.netcellculturedish.com In contrast, 3D cell culture systems offer a more physiologically relevant model for studying cell behavior, drug screening, and disease modeling. nih.govnih.gov
The nanofibrous structure of these hydrogels provides a biomimetic scaffold that supports cell adhesion, proliferation, and differentiation in three dimensions. researchgate.netnih.gov The ability to tailor the biochemical and mechanical properties of the hydrogel allows for the creation of specific cellular microenvironments that can direct cell fate. nih.gov For instance, the incorporation of cell-adhesion ligands like RGD into the hydrogel can promote the attachment and survival of specific cell types, such as mesenchymal stem cells (MSCs). nih.gov
Research has shown that certain Fmoc-peptide hydrogels can fully support cell adhesion, survival, and duplication, making them excellent candidates for use as cell growth matrices. nih.govnih.gov These materials provide a soft and hydrated environment that is more akin to natural tissue than conventional plastic culture dishes. nih.gov
Recent studies have revealed the intrinsic antibacterial properties of hydrogels formed from certain Fmoc-amino acids. researchgate.net In particular, Fmoc-phenylalanine hydrogels have demonstrated activity against Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). rsc.org The proposed mechanism of action involves the disruption of the bacterial cell membrane. researchgate.net
While the antibacterial activity of Fmoc-D-Cha-OH itself is not as extensively documented, the general principles observed with other Fmoc-amino acids suggest potential in this area. The hydrophobic cyclohexyl side chain could potentially enhance interactions with the lipid bilayer of bacterial membranes. The combination of Fmoc-amino acid hydrogels with conventional antibiotics has been shown to produce synergistic effects, expanding the spectrum of activity to include Gram-negative bacteria. nih.gov
Furthermore, the incorporation of photosensitizers, such as porphyrins, into Fmoc-peptide hydrogels has been explored as a strategy for antimicrobial photodynamic therapy. mdpi.com Upon irradiation with light, these composite hydrogels can generate reactive oxygen species that are toxic to bacteria. This approach offers a promising alternative for combating bacterial infections, particularly in the context of growing antimicrobial resistance. mdpi.com While direct photocatalytic properties of Fmoc-D-Cha-OH have not been a primary focus of research, its role as a scaffold for photocatalytically active molecules is an area of potential interest.
V. Conformational Analysis and Advanced Spectroscopic Studies of Fmoc D Cha Oh Derivatives
Advanced Spectroscopic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution. nih.govnumberanalytics.com For Fmoc-D-Cha-OH, ¹H and ¹³C NMR, along with two-dimensional experiments like COSY, HSQC, and NOESY, can provide detailed insights into its conformational landscape.
Key aspects of the conformational analysis of Fmoc-D-Cha-OH by NMR include:
Torsional Angle Analysis: The coupling constants (³J) between protons, particularly between the α-proton and the β-protons of the cyclohexylalanine side chain (Hα-Hβ), can be used to determine the dihedral angles (χ1). This information reveals the preferred rotameric states of the cyclohexyl group relative to the peptide backbone.
NOE-Based Distance Restraints: Nuclear Overhauser Effect (NOE) data provides information about through-space proximity between protons. For Fmoc-D-Cha-OH, NOEs between the protons of the fluorenyl group and the protons of the D-cyclohexylalanine residue can establish the relative orientation of these two bulky moieties.
Conformational Equilibrium: The presence of multiple sets of signals in the NMR spectrum can indicate a slow conformational exchange on the NMR timescale, suggesting the existence of more than one stable conformer in solution. csic.es The relative populations of these conformers can be estimated from the integration of their respective signals.
| Parameter | Description | Typical Data Obtained for Fmoc-D-Cha-OH |
| ¹H Chemical Shifts (δ) | Provides information about the electronic environment of each proton. | Distinct signals for aromatic (fluorenyl), aliphatic (cyclohexyl), and backbone protons. |
| ¹³C Chemical Shifts (δ) | Provides information about the carbon skeleton. | Resonances for carbonyl, aromatic, and aliphatic carbons. |
| ³J(Hα-Hβ) Coupling Constants | Used to determine the dihedral angle χ1 and the rotameric preference of the cyclohexyl side chain. | Values can be used in the Karplus equation to calculate dihedral angles. |
| NOE Contacts | Indicate spatial proximity (< 5 Å) between protons. | NOEs between Fmoc protons and Cha protons reveal folding and orientation. |
Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight of a compound and confirming its identity. sigmaaldrich.com For Fmoc-D-Cha-OH, high-resolution mass spectrometry provides an accurate mass measurement, confirming its elemental composition. sigmaaldrich.com This technique is also invaluable in the context of peptide synthesis to verify the successful incorporation of the Fmoc-D-Cha-OH residue into a peptide chain. google.com
Different ionization techniques can be employed:
Electrospray Ionization (ESI): A soft ionization technique suitable for analyzing polar molecules like amino acid derivatives. It typically generates protonated molecules [M+H]⁺ or other adducts. google.com
Matrix-Assisted Laser Desorption/Ionization (MALDI): Another soft ionization method often used for larger molecules, but also applicable to smaller ones.
The table below shows the predicted mass-to-charge ratios (m/z) for various adducts of Fmoc-D-Cha-OH (C₂₄H₂₇NO₄, Molecular Weight: 393.48 g/mol ) that can be observed in a mass spectrum. sigmaaldrich.comuni.lu
| Adduct | Formula | Predicted m/z |
| [M+H]⁺ | C₂₄H₂₈NO₄⁺ | 394.20 |
| [M+Na]⁺ | C₂₄H₂₇NNaO₄⁺ | 416.18 |
| [M+K]⁺ | C₂₄H₂₇NKO₄⁺ | 432.17 |
| [M-H]⁻ | C₂₄H₂₆NO₄⁻ | 392.18 |
Infrared (IR) spectroscopy is a valuable tool for identifying functional groups and probing the secondary structure of molecules through vibrational analysis. libretexts.org In Fmoc-D-Cha-OH, IR spectroscopy can provide information on the conformation of the urethane (B1682113) linkage and the carboxylic acid group, as well as intermolecular hydrogen bonding.
The key vibrational bands for the conformational analysis of Fmoc-D-Cha-OH are:
N-H Stretching: The N-H stretching vibration of the urethane group, typically observed in the range of 3300-3500 cm⁻¹, can indicate the extent of hydrogen bonding. A sharper, higher frequency band suggests a free N-H group, while a broader, lower frequency band is indicative of hydrogen bonding.
C=O Stretching: The spectrum will show distinct carbonyl stretching bands. The urethane C=O stretch and the carboxylic acid C=O stretch will appear in the region of 1680-1760 cm⁻¹. libretexts.org The exact position of these bands can be sensitive to the local conformation and hydrogen bonding environment. spectroscopyonline.com
Amide Bands: While technically a urethane, the N-H bending and C-N stretching vibrations, analogous to the amide II and III bands in peptides, can provide further conformational information.
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Information Gained |
| Urethane | N-H Stretch | 3300-3500 | Hydrogen bonding state of the N-H group. |
| Urethane | C=O Stretch | 1680-1720 | Conformation of the urethane linkage. |
| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) | Presence of dimeric or other hydrogen-bonded species. |
| Carboxylic Acid | C=O Stretch | 1700-1760 | Dimerization and hydrogen bonding state. |
UV-Visible spectroscopy is widely used in peptide synthesis to monitor the deprotection of the Fmoc group. tec5usa.com The fluorenyl group of the Fmoc protecting group has a strong chromophore that absorbs UV light. chempep.com Upon cleavage of the Fmoc group with a base such as piperidine (B6355638), the resulting dibenzofulvene-piperidine adduct has a characteristic UV absorbance maximum around 301 nm. iris-biotech.de
This property allows for the quantitative monitoring of the deprotection reaction in real-time. activotec.com By measuring the increase in absorbance at this wavelength over time, the kinetics of the Fmoc cleavage can be determined. This is a standard procedure in automated peptide synthesizers to ensure complete deprotection before the next coupling step. rsc.org
The following table illustrates typical data that would be collected during the monitoring of Fmoc-D-Cha-OH deprotection.
| Time (minutes) | Absorbance at 301 nm | % Deprotection |
| 0 | 0.00 | 0 |
| 2 | 0.45 | 30 |
| 5 | 0.90 | 60 |
| 10 | 1.35 | 90 |
| 15 | 1.48 | 99 |
| 20 | 1.50 | 100 |
Computational Chemistry for Conformational Landscapes
Computational chemistry provides powerful tools to complement experimental data and to gain a deeper understanding of the conformational preferences and dynamics of molecules like Fmoc-D-Cha-OH. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations can be used to explore the conformational landscape of Fmoc-D-Cha-OH in different solvent environments. researchgate.net By simulating the motion of the molecule over time, MD can reveal the accessible conformations, the transitions between them, and the influence of the solvent on the conformational equilibrium. researchgate.net This can help in understanding the flexibility of the cyclohexyl and fluorenyl groups and their preferred orientations. researchgate.net
Quantum Mechanical (QM) Calculations: QM calculations, such as Density Functional Theory (DFT), can be used to determine the relative energies of different conformers of Fmoc-D-Cha-OH. nih.gov By optimizing the geometry of various starting structures, the most stable, low-energy conformations can be identified. mdpi.com QM calculations can also be used to predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies, which can then be compared with experimental data to validate the computed structures. csic.es
| Computational Method | Information Obtained | Application to Fmoc-D-Cha-OH |
| Molecular Dynamics (MD) | Conformational sampling, dynamics, solvent effects. | Exploring the rotational freedom of the cyclohexyl and fluorenyl groups in solution. |
| Quantum Mechanics (QM) | Relative energies of conformers, optimized geometries, spectroscopic properties. | Determining the most stable conformations and predicting NMR and IR spectra for comparison with experimental data. |
Crystal Engineering and Solid-State Analysis of Fmoc-D-Cha-OH Based Structures
Crystal engineering of fluorenylmethyloxycarbonyl (Fmoc)-protected amino acids is a field of significant interest, focusing on the predictable design of molecular solids. The self-assembly process is primarily driven by a combination of hydrogen bonding between the carboxylic acid and urethane groups, and π-π stacking interactions involving the bulky, planar Fmoc groups. rsc.orgrsc.org These interactions guide the formation of ordered supramolecular structures, such as fibers and crystalline networks. rsc.org
While specific crystal structures for Fmoc-D-Cha-OH are not extensively detailed in the literature, valuable insights can be drawn from studies on analogous Fmoc-protected amino acids like Fmoc-Phenylalanine (Fmoc-Phe) and Fmoc-Tyrosine (Fmoc-Tyr). rsc.orgresearchgate.net For these molecules, single-crystal X-ray diffraction has revealed that intermolecular hydrogen bonds often create one-dimensional stacks, which are further organized into two- or three-dimensional networks shielded by the Fmoc moieties. rsc.orgresearchgate.net The final packing arrangement is a delicate balance between the hydrogen bonding that drives fibrillar assembly and the interactions between the aromatic Fmoc groups that favor a distinct crystal phase. rsc.org
The introduction of the cyclohexylalanine (Cha) residue in place of an aromatic one like phenylalanine is a significant modification. The bulky and hydrophobic nature of the cyclohexyl group can profoundly influence crystal packing. Research on peptides containing Cha has shown that this residue can promote crystallization. For instance, the mutation of a phenylalanine to a cyclohexylalanine residue in a macrocyclic peptide derived from Aβ was found to facilitate the formation of crystals suitable for X-ray crystallography. This effect was attributed to the enhanced hydrophobicity of the Cha-containing peptide face, which stabilized the resulting trimeric structure within the crystal lattice.
Solid-state analysis of such crystalline structures relies on a suite of advanced spectroscopic techniques.
X-Ray Diffraction (XRD) , including single-crystal XRD and powder XRD (PXRD), is the definitive method for determining the precise three-dimensional arrangement of molecules within the crystal. rsc.orgnih.gov It provides data on unit cell dimensions, space group, and intermolecular distances, which are crucial for understanding the packing forces. rsc.org
Solid-State Nuclear Magnetic Resonance (ssNMR) is a powerful tool for probing the local environment of specific atoms. By using isotopically labeled (e.g., ¹³C, ¹⁵N) Fmoc-D-Cha-OH, ssNMR can provide information on molecular conformation and intermolecular organization within the assembled structure. nih.gov
Fourier-Transform Infrared Spectroscopy (FTIR) can confirm the presence of hydrogen bonding networks by observing shifts in the vibrational frequencies of the N-H and C=O bonds involved in these interactions.
The table below summarizes the key analytical techniques used in the solid-state analysis of Fmoc-amino acid based structures.
| Analytical Technique | Information Obtained | Relevance to Fmoc-D-Cha-OH Structures |
| Single-Crystal X-Ray Diffraction | Precise 3D molecular structure, bond lengths, bond angles, and crystal packing. | Elucidates the specific role of the cyclohexyl group and Fmoc-Fmoc interactions in the crystal lattice. researchgate.netabzena.com |
| Powder X-Ray Diffraction (PXRD) | Fingerprint of the crystalline phase, information on polymorphism. | Characterizes the bulk crystalline material and compares it to simulated patterns from single-crystal data. rsc.org |
| Solid-State NMR (ssNMR) | Local conformation, molecular dynamics, and intermolecular contacts. | Probes the structure of non-crystalline or microcrystalline assemblies and confirms specific intermolecular interactions. nih.govwm.edu |
| FTIR Spectroscopy | Presence and strength of hydrogen bonding networks. | Confirms the involvement of amide and carboxyl groups in the supramolecular assembly. |
Crystal engineering of Fmoc-D-Cha-OH derivatives, therefore, leverages the interplay between the standard Fmoc-driven self-assembly and the unique steric and hydrophobic contributions of the D-cyclohexylalanine side chain to create novel, well-defined solid-state architectures.
Impact of D-Cyclohexylalanine on Peptide Secondary Structure and Stability
The incorporation of D-cyclohexylalanine (D-Cha), a non-natural D-amino acid, into peptide sequences has a profound and multifaceted impact on their structural and functional properties, particularly concerning secondary structure and proteolytic stability.
Enhanced Proteolytic Stability One of the most significant advantages of using D-amino acids is the enhanced resistance of the resulting peptides to degradation by proteases. nih.govmdpi.com Natural proteases, such as trypsin and those found in serum, are chiral enzymes that specifically recognize and cleave peptide bonds between L-amino acids. lifetein.com.cnnih.gov The presence of a D-amino acid at or near the cleavage site disrupts this recognition, rendering the peptide bond resistant to hydrolysis. lifetein.com.cn
Studies have consistently shown that peptides containing D-amino acid substitutions are highly stable against enzymatic treatment. nih.gov This strategy is widely employed to increase the in-vivo half-life of therapeutic peptides. nih.gov While direct stability data for D-Cha containing peptides versus their L-Cha counterparts is specific to the peptide sequence, the general principle of enhanced stability is well-established. For example, substituting D-amino acids at the termini of peptides has been shown to make them almost completely resistant to degradation in human serum. lifetein.com.cn The bulky, non-natural cyclohexyl side chain of D-Cha further contributes to this stability by providing steric hindrance that can shield adjacent peptide bonds from enzymatic attack.
Modulation of Secondary Structure The stereochemistry of amino acid residues is a critical determinant of peptide secondary structure. Introducing a D-amino acid into a sequence of L-amino acids can have a significant conformational effect. frontiersin.org
Disruption of α-Helices: In a right-handed α-helix, which is the common helical conformation for L-peptides, all residues must be in the L-configuration. The insertion of a D-amino acid is highly destabilizing and can break the helix or induce a kink in the structure. frontiersin.orgresearchgate.net The degree of destabilization often depends on the position and the side chain of the D-amino acid. mdpi.com
Induction of β-Turns and Hairpins: Conversely, D-amino acids can be strategically used to promote specific structural motifs. For example, a D-amino acid at the i+1 or i+2 position of a turn sequence can stabilize a β-turn or a β-hairpin structure. nih.gov This is a powerful tool in peptide design for creating constrained, well-defined conformations.
Stabilization of Specific Oligomers: The unique properties of the cyclohexylalanine residue can be harnessed to direct peptide assembly. In a study of Aβ-derived peptides, replacing a phenylalanine with cyclohexylalanine was shown to stabilize a trimeric β-hairpin assembly, highlighting the importance of hydrophobic interactions involving the Cha side chain in guiding oligomerization.
The table below summarizes the typical effects of incorporating a D-amino acid like D-Cha into an L-peptide sequence.
| Structural Level | Impact of D-Cyclohexylalanine Incorporation | Research Finding |
| Primary Structure | Increases resistance to proteolytic enzymes. | D-amino acid substitutions can make antimicrobial peptides highly stable to trypsin and serum. nih.gov |
| Secondary Structure (α-Helix) | Generally disrupts or breaks the helical conformation. | Insertion of even a single D-amino acid can abolish hydrogel formation in α-helical peptides, suggesting loss of structure. nih.gov |
| Secondary Structure (β-Turn/Sheet) | Can be used to nucleate and stabilize β-turns and β-hairpins. | A single D-proline was shown to be a crucial element for stabilizing a β-hairpin conformation. nih.gov |
| Tertiary/Quaternary Structure | Can promote specific oligomeric assemblies through enhanced hydrophobic packing. | A Phe to Cha mutation facilitated the formation and crystallization of a peptide trimer. |
Vi. Biological and Enzymatic Interactions of Fmoc D Cha Oh and Its Derivatives
Fmoc-D-Cha-OH as an Apoptotic DNase γ Inhibitor
Fmoc-D-Cha-OH, also known as Fmoc-D-cyclohexylalanine or FDCO, has been identified as an inhibitor of DNase γ, an apoptotic nuclease. In a screen for compounds that could block the release of High Mobility Group Box 1 (HMGB1) from cells undergoing apoptosis, Fmoc-D-Cha-OH was one of three compounds identified from an in-house chemical library that exhibited this inhibitory activity. The other two compounds were 4-(4,6-dichloro- capes.gov.brgoogle.comresearchgate.net-triazin-2-ylamino)-2-(6-hydroxy-3-oxo-3H-xanthen-9-yl)-benzoic acid (DR396) and Pontacyl Violet 6R (PV6R). Notably, all three of these compounds had been previously classified as inhibitors of the apoptotic enzyme DNase γ, suggesting a mechanistic link between DNase γ activity and HMGB1 release.
High Mobility Group Box 1 (HMGB1) is a nuclear protein that can be released by necrotic or apoptotic cells, where it acts as a damage-associated molecular pattern (DAMP) to trigger inflammatory responses. The mechanism of its release during apoptosis was not fully understood. Research has revealed that the enzymatic activity of DNase γ is a critical step for this release.
A study utilizing staurosporine (B1682477) (STS) to induce apoptosis in HeLa S3 cells investigated the effects of the three identified DNase γ inhibitors on HMGB1 release. The findings clearly indicated that inhibiting DNase γ activity directly attenuates the release of HMGB1 from apoptotic cells. It is proposed that the nucleosomal DNA fragmentation catalyzed by DNase γ is a crucial event that facilitates the liberation of HMGB1 from the chromatin and its subsequent secretion into the extracellular space.
While all three identified compounds inhibited HMGB1 release, they did so with varying potencies. At a concentration of 100 µM, DR396 was the most effective, almost completely preventing HMGB1 release. Pontacyl Violet 6R showed intermediate efficacy, while Fmoc-D-Cha-OH demonstrated a more modest, yet significant, inhibitory effect. researchgate.netacs.org
| Compound | Concentration | Approximate Inhibition of HMGB1 Release | Reference |
|---|---|---|---|
| DR396 | 100 µM | ~100% | acs.org |
| Pontacyl Violet 6R (PV6R) | 100 µM | ~50% | acs.org |
| Fmoc-D-Cha-OH (FDCO) | 100 µM | ~20% | acs.org |
Enzymatic Synthesis of Peptides Incorporating D-Amino Acids
While chemical methods like solid-phase peptide synthesis (SPPS) are standard for incorporating unnatural amino acids, enzymatic peptide synthesis (EPS) offers advantages such as high stereospecificity and milder reaction conditions. However, the incorporation of D-amino acids like D-Cha is challenging because natural proteases are typically L-specific. rsc.org
Research has focused on overcoming this limitation through several strategies:
Enzyme Selection and Engineering: Certain enzymes, such as lipase (B570770) from porcine pancreas (PPL), have been shown to catalyze the synthesis of dipeptides containing D-amino acids. capes.gov.br For example, PPL can use H-D-Ala-NH2 as an acyl acceptor. capes.gov.br D-amino-acid-specific proteases, like alkaline D-peptidase (ADP) from Bacillus cereus, can be used in substrate-mimetic strategies to ligate L-peptides without causing unwanted cleavage. nih.gov
Reaction Media Optimization: The use of organic solvents or low-water environments can shift the thermodynamic equilibrium of protease-catalyzed reactions from hydrolysis toward synthesis (aminolysis). researchgate.netmdpi.com This kinetically controlled approach allows for the formation of peptide bonds, including those involving D-amino acid esters as either acyl donors or acceptors. researchgate.net For instance, the synthesis of dermorphin (B549996) derivatives containing D-alanine has been achieved using subtilisin in ethyl acetate (B1210297). researchgate.net
Substrate Choice: The efficiency of enzymatic incorporation depends on the enzyme's specificity for both the acyl donor (P1 site) and the nucleophilic acyl acceptor (P1' site). Studies with lipases have shown that while some D-amino acid derivatives are good acyl acceptors, the nature of the N-protecting group and C-terminal ester of the acyl donor is also critical. capes.gov.br
Although direct enzymatic polymerization using Fmoc-D-Cha-OH is not a standard reported procedure, these principles demonstrate the feasibility of using enzymes to create peptides containing D-Cha and other D-amino acids, providing a pathway to more biocompatible and stable peptide therapeutics. google.comrsc.org
Structure-Activity Relationship (SAR) Studies in Biologically Active Peptides
The incorporation of D-cyclohexylalanine (D-Cha) into a peptide sequence is a common strategy in structure-activity relationship (SAR) studies to probe the importance of hydrophobicity and steric bulk at a specific position. The D-configuration provides conformational constraint and enhances stability against enzymatic degradation.
Several studies highlight the impact of substituting a native amino acid with D-Cha:
Clovibactin Analogues: In the development of analogues of the antibiotic clovibactin, replacing the rare D-hydroxyasparagine with the more common D-threonine resulted in a compound with modest activity. Subsequent substitution of leucine (B10760876) residues at positions 2, 7, or 8 with the more hydrophobic D-cyclohexylalanine dramatically increased the antibiotic activity against drug-resistant pathogens like MRSA and VRE. nih.govacs.orgacs.org This indicates that increased hydrophobicity at these positions enhances the interaction with the bacterial cell membrane or its lipid II target. nih.govacs.orgacs.org
| Compound | MRSA | VRE | Reference |
|---|---|---|---|
| D-Thr₅-clovibactin | 4 | 4 | nih.gov |
| D-Cha₂,D-Thr₅-clovibactin | 0.25 | 0.5 | nih.gov |
| Cha₇,D-Thr₅-clovibactin | 0.5 | 0.5 | nih.gov |
| Cha₈,D-Thr₅-clovibactin | 0.25 | 0.25 | nih.gov |
SNAIL1 Peptide Inhibitors: In a study of peptide inhibitors for Lysine-specific demethylase 1 (LSD1), based on the SNAIL1 protein sequence, substituting leucine at position 5 with other hydrophobic amino acids was explored. Replacement with the unnatural amino acid cyclohexylalanine (Cha) resulted in a peptide that retained potent inhibitory activity, comparable to the parent peptide. This suggests that a bulky hydrophobic interaction at this position is crucial for binding to and inhibiting the enzyme. jst.go.jpjst.go.jp
Gramicidin (B1672133) S Analogues: An analogue of the cyclic antimicrobial peptide gramicidin S, where a valine residue was replaced by D-cyclohexylalanine (D-cHxAla), was shown to induce K+ efflux through the membranes of bacteria and erythrocytes. This activity was comparable to that of native gramicidin S, demonstrating that the bulky, hydrophobic D-Cha residue could functionally replace the original hydrophobic residue in disrupting membrane integrity. nih.gov
These examples underscore the utility of incorporating D-Cha to enhance potency, modulate specificity, and understand the structural requirements for the biological activity of peptides.
Vii. Future Directions and Emerging Research Avenues
Advanced Rational Design of Fmoc-D-Cha-OH Containing Peptides and Peptidomimetics
The incorporation of unnatural amino acids (UAAs) like D-cyclohexylalanine (D-Cha) into peptide sequences is a powerful strategy for rational peptide design. D-amino acids, in general, are more resistant to proteolytic degradation compared to their L-enantiomers, which are readily cleaved by proteases in biological systems. This enhanced stability can significantly prolong the half-life of peptide-based therapeutics frontiersin.orgnih.govresearchgate.netmdpi.com. The hydrophobic and sterically demanding cyclohexyl side chain of D-Cha can also influence peptide conformation, potentially stabilizing specific secondary structures like helices or turns, and modulating interactions with target molecules frontiersin.orgresearchgate.netnih.gov.
Structure-activity relationship (SAR) studies frequently employ UAAs to fine-tune peptide properties. For instance, substituting leucine (B10760876) with cyclohexylalanine in SNAIL1-derived peptides demonstrated a significant improvement in Lysine-Specific Demethylase 1 (LSD1) inhibitory activity, suggesting that hydrophobic interactions mediated by the cyclohexyl group are favorable for binding jst.go.jp. Similarly, in neurotensin (B549771) analogs designed to target neurotensin receptor subtype 2, the introduction of cyclohexylalanine at position 11 was explored to modulate receptor affinity and activity frontiersin.orggoogle.commdpi.com. These examples highlight how D-Cha can be strategically placed within a peptide sequence to achieve desired biological outcomes, making it a key component in the development of peptidomimetics with improved potency, selectivity, and stability.
Table 7.1.1: Comparative Impact of Amino Acid Substitution on Peptide Activity
| Peptide Context | Substitution Site | Original Residue | Modified Residue | Observed Effect on Activity/Property | Reference |
| SNAIL1 peptide | Position 5 | Leucine | Cyclohexylalanine | Similar or superior LSD1 inhibitory activity | jst.go.jp |
| SNAIL1 peptide | Position 5 | Leucine | Valine | Reduced LSD1 inhibitory activity | jst.go.jp |
| SNAIL1 peptide | Position 5 | Leucine | Isoleucine | Reduced LSD1 inhibitory activity | jst.go.jp |
| Neurotensin analog | Position 11 | Alanine | Cyclohexylalanine | Explored for receptor subtype 2 activity modulation | frontiersin.orggoogle.com |
| Peptide PMX205 | (general) | (not specified) | D-Cha | Improved oral bioavailability in mice | nih.gov |
Integration with High-Throughput Screening Technologies for Bioactivity Discovery
The synthesis of diverse peptide libraries, often incorporating a range of natural and unnatural amino acids, is fundamental for high-throughput screening (HTS) campaigns aimed at discovering novel bioactive molecules. Fmoc chemistry, with its compatibility with automated solid-phase peptide synthesis (SPPS), is ideally suited for generating such combinatorial libraries researchgate.netunimi.itnih.gov. These libraries can be screened using various HTS technologies, including affinity selection assays, NMR-based screening, and mass spectrometry-based methods, to identify peptides that bind to specific targets or exhibit desired biological activities mit.edunih.govgoogle.comrhhz.netnih.govmdpi.com.
The inclusion of UAAs like D-Cha in these libraries allows for the exploration of chemical space beyond that accessible with natural amino acids alone. This can lead to the discovery of peptides with enhanced binding affinities, improved metabolic stability, or entirely novel mechanisms of action. For example, libraries designed with non-canonical amino acids have been successfully screened to identify inhibitors of protein-protein interactions mit.edunih.gov. Furthermore, specialized screening strategies, such as mirror-image phage display or one-bead one-compound (OBOC) approaches, are employed for the discovery of D-peptide ligands, which can be synthesized using Fmoc-protected D-amino acids rhhz.net. The ability to rapidly synthesize and screen large, diverse libraries containing UAAs like Fmoc-D-Cha-OH accelerates the identification of lead compounds for drug development.
Exploration of Novel Therapeutic Targets and Modalities
The unique properties conferred by D-Cha can enable the targeting of novel therapeutic areas or the development of new therapeutic modalities. As mentioned, D-Cha-containing neurotensin analogs have been investigated for their potential in pain management by targeting the neurotensin receptor subtype 2 frontiersin.orggoogle.commdpi.com. Additionally, the development of SNAIL1 peptide-based inhibitors incorporating D-Cha for LSD1, a target implicated in cancers, showcases the application of UAAs in oncology drug discovery jst.go.jp.
Beyond these specific examples, UAAs are broadly utilized in the design of peptides with therapeutic potential, including antimicrobial peptides (AMPs) researchgate.netspringernature.com. The incorporation of D-amino acids into AMPs can enhance their stability against proteases and improve their selectivity towards microbial membranes over mammalian cells. Similarly, D-Cha can be employed in the design of peptide-based therapeutics for a wide array of diseases, offering improved pharmacokinetic properties and target specificity compared to natural peptides. The rational design of peptidomimetics incorporating D-Cha allows for the exploration of new therapeutic modalities, such as protein-protein interaction inhibitors or modulators of signaling pathways, by leveraging the structural and stability advantages provided by this unnatural amino acid.
Table 7.3.1: Therapeutic Targets and Peptide Modalities Involving Unnatural Amino Acids
| Therapeutic Target | Peptide Class/Example | Role of Unnatural Amino Acids (e.g., D-Cha) | Potential Therapeutic Area | References |
| Neurotensin Receptor Subtype 2 | Neurotensin analogs (e.g., NT(8-13)) | Introduction of D-Cha or Cha at position 11 for activity modulation | Pain management | frontiersin.orggoogle.commdpi.com |
| Lysine-Specific Demethylase 1 (LSD1) | SNAIL1-derived peptides | Substitution of Leucine with Cyclohexylalanine for enhanced inhibition | Oncology | jst.go.jp |
| Microbial Membranes | Antimicrobial Peptides (AMPs) | Incorporation of D-amino acids for stability and selectivity | Infectious diseases | researchgate.netspringernature.com |
| General Drug Discovery | Peptidomimetics, Protease-resistant peptides | Enhanced stability, bioavailability, target binding, SAR studies | Various | nih.govresearchgate.netnih.gov |
Development of Stimuli-Responsive and Smart Biomaterials
Peptides are increasingly recognized for their potential in creating stimuli-responsive and "smart" biomaterials, capable of altering their structure or function in response to environmental cues such as pH, temperature, light, or enzymatic activity ru.nlnih.gov. The inherent modularity of amino acids, combined with the ability to incorporate UAAs, allows for the fine-tuning of self-assembly properties and responsiveness researchgate.netunimi.it. While specific studies directly detailing the use of Fmoc-D-Cha-OH in stimuli-responsive materials are not prominently featured in the current search results, the general principles apply. The hydrophobic nature of the cyclohexyl group could influence self-assembly behavior, and the incorporation of D-amino acids can enhance the stability of peptide-based materials against degradation.
Fmoc-modified peptides, in general, have been shown to self-assemble into hydrogels, with the Fmoc group itself contributing to driving forces for assembly through hydrophobic and aromatic interactions researchgate.net. The rational design of peptides incorporating UAAs, including those with bulky hydrophobic side chains, offers a pathway to create novel peptide-based biomaterials for applications in drug delivery, tissue engineering, and biosensing. Future research could explore how the specific structural features of D-Cha might be leveraged to impart unique responsiveness or self-assembly characteristics to peptide hydrogels or other biomaterial scaffolds.
Synergistic Approaches Combining Chemical Synthesis with Biological Production
The field of peptide synthesis is continuously evolving, with synergistic approaches combining chemical synthesis and biological production systems offering new avenues for creating complex peptides. While direct examples of combining Fmoc SPPS with biological production specifically for Fmoc-D-Cha-OH were not found in the provided search results, related strategies exist. For instance, enzymes like dehydroalanine (B155165) reductases have been utilized to introduce D-amino acids into ribosomally synthesized peptides nih.gov. Recombinant protein expression systems can also be engineered to incorporate UAAs, though this typically involves different chemical or bio-orthogonal strategies rather than standard Fmoc SPPS caltech.edunih.govrndsystems.com.
The integration of Fmoc SPPS with biological methods could potentially offer advantages such as improved efficiency for very long peptides or complex modifications. For example, chemoenzymatic synthesis, which combines chemical ligation with enzymatic steps, is a growing area nih.gov. Future research could explore hybrid strategies where Fmoc SPPS is used to synthesize peptide fragments or specific modified sequences, which are then biologically ligated or incorporated into larger biological constructs. This approach could leverage the precision of chemical synthesis for introducing specific UAAs like D-Cha while utilizing biological systems for scale-up or specific post-translational modifications.
Compound List
Fmoc-D-Cha-OH
D-cyclohexylalanine
Fmoc-protected amino acids
Peptides
Peptidomimetics
Neurotensin analogs
SNAIL1 peptides
LSD1 inhibitors
Antimicrobial peptides (AMPs)
D-amino acids
L-amino acids
Fmoc-d-Trp-OH
Fmoc-Cha-OH
Fmoc-d-Asp-OH
Fmoc-L-Phe(4-F)-OH
Fmoc-L-HomoPhe-OH
Fmoc-L-Phe(3,4-Dimethoxy)-OH
Fmoc-L-Phg-OH
Fmoc-L-Phe(4-CN)-OH
Fmoc-L-Phe(4-NO2)-OH
Fmoc-L-Phe(4-NHBoc)-OH
Fmoc-L-Phe(4-CF3)-OH
Fmoc-D-Phe(4-CF3)-OH
Fmoc-L-Ala(4,4'-biphenyl)-OH
Fmoc-3,4-difluoro-L-Phe-OH
Fmoc-3,4-difluoro-D-Phe-OH
Fmoc-L-Phe(3,4,5-trifluoro)-OH
Fmoc-L-Phe(F)5-OH
Fmoc-D-Phe(F)5-OH
Fmoc-D-HomoLeu-OH
Fmoc-β-Ala-OH
Fmoc-L-Dap(Boc)-OH
Fmoc-Anon(2)-OH
Fmoc-D-Anon(2)-OH
Fmoc-D-Adec(2)-OH
Fmoc-(R)-2-(7-octenyl)Ala-OH
Fmoc-(S)-2-(4-pentenyl)Ala-OH
Fmoc-d-3-Pal-OH
Fmoc-d-Tyr(Me)-OH
Fmoc-Phe(4-Me)-OH
Fmoc-Aic-OH
Fmoc-d-Phe(3-Cl)-OH
Fmoc-HoPhe-OH
Fmoc-d-Chg-OH
Fmoc-Bpa-OH
Fmoc-d-2-Nal-OH
Fmoc-1-Nal-OH
Fmoc-Phe(diCl)
Fmoc-Ala-OH
Fmoc-Arg(Pmc)-OH
Fmoc-Asn(Trt)-OH
Fmoc-Asp(tBu)-OH
Fmoc-Glu(tBu)-OH
Fmoc-Gln(Trt)-OH
Fmoc-Gly-OH
Fmoc-His(Trt)-OH
Fmoc-Ile-OH
Fmoc-Leu-OH
Fmoc-Lys(Boc)-OH
Fmoc-Ser(tBu)-OH
Fmoc-Met-OH
Fmoc-Phe-OH
Fmoc-Pro-OH
Fmoc-Tyr(tBu)-OH
Fmoc-Thr(tBu)-OH
Fmoc-Val-OH
Fmoc-Trp(Boc)-OH
Fmoc-L-octahydroindole-2-carboxylic acid
Fmoc-H2Lys(Boc)-OH
Fmoc-L-H2Lys(Boc)-OH
Fmoc-L-H3Lys(Boc)-OH
Fmoc-L-H2Ser(tBu)-OH
Fmoc-L-H4Ser(tBu)-OH
Fmoc-L-H4Glu(OtBu)-OH
Fmoc-L-H2Arg(Pbf)-OH
Fmoc-D-Hpg-OH
PMX205
Desmopressin (dDAVP)
Ascaphin-8
hCD81-LEL
Fmoc-FF
Nap-GFFYGRGDH
OTE-D-Phe
Cyclorasin A
Fmoc-(D)-Ala-OH
Fmoc-(D)-naphthalanineOH
Fmoc-4-F-Phe-OH
Fmoc-(D)-Nle-OH
Q & A
Basic: What are the optimal coupling conditions for incorporating Fmoc-D-Cha-OH into peptide sequences during solid-phase synthesis?
Fmoc-D-Cha-OH (Fmoc-protected D-cyclohexylalanine) is typically coupled using standard Fmoc-based protocols. Key considerations include:
- Activation reagents : Use HBTU/HOBt or DIC/Oxyma Pure in DMF for efficient activation .
- Coupling time : 30–60 minutes under nitrogen atmosphere to minimize racemization.
- Steric hindrance : Due to the bulky cyclohexyl group, double coupling (repeating the coupling step) is recommended for residues adjacent to D-Cha to ensure >95% yield .
- Deprotection : 20% piperidine in DMF for Fmoc removal, followed by thorough washing to prevent side reactions.
Basic: How can purity and enantiomeric excess of Fmoc-D-Cha-OH be validated after synthesis?
- HPLC : Use reversed-phase C18 columns with a gradient of acetonitrile/water (0.1% TFA) to assess purity (>98% required for peptide synthesis) .
- Chiral analysis : Employ chiral HPLC or capillary electrophoresis with cyclodextrin-based mobile phases to confirm enantiomeric excess (>99% for D-configuration) .
- Mass spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (e.g., [M+H]⁺ = 405.5 g/mol) and detect impurities .
Advanced: What strategies mitigate racemization risks during Fmoc-D-Cha-OH incorporation in long peptide sequences?
Racemization is a critical concern for D-amino acids. Mitigation strategies include:
- Low-temperature coupling : Perform reactions at 0–4°C to slow base-catalyzed racemization .
- Optimized activation : Use Oxyma Pure instead of HOBt to reduce basicity during activation .
- Real-time monitoring : Employ in-situ FTIR to detect carbonyl stretching frequencies (1720–1750 cm⁻¹) and confirm coupling completion without racemization .
Advanced: How does the bulky cyclohexyl side chain of D-Cha influence peptide conformational stability?
The D-cyclohexyl group enhances:
- Hydrophobic interactions : Stabilizes helical or β-sheet structures in membrane-associated peptides .
- Resistance to proteolysis : The bulky side chain sterically hinders protease access, improving metabolic stability in biomedical studies .
- Thermodynamic data : DSC (Differential Scanning Calorimetry) shows increased Tm values in peptides containing D-Cha compared to alanine analogs .
Advanced: How to resolve contradictions in solubility data for Fmoc-D-Cha-OH across different solvent systems?
Reported solubility variations arise from:
- Solvent polarity : D-Cha dissolves well in DMF or DCM (>50 mg/mL) but precipitates in aqueous buffers. Use co-solvents (e.g., DMSO:water 1:1) for biological assays .
- Temperature dependence : Solubility in THF increases by 30% at 40°C compared to 25°C. Pre-warm solvents for high-concentration stock solutions .
- Counterion effects : Trifluoroacetate (TFA) salts exhibit lower solubility than hydrochloride forms; adjust counterions during purification if needed .
Advanced: What analytical methods are critical for detecting side reactions during Fmoc-D-Cha-OH deprotection?
- LC-MS/MS : Monitor for piperidine adducts ([M+85]⁺) or diketopiperazine formation, especially in sequences with proline or glycine .
- 19F NMR : Detect trace TFA residues from cleavage steps, which may interfere with downstream biophysical assays .
- Kinetic studies : Use UV-Vis spectroscopy (301 nm) to track Fmoc deprotection rates and optimize piperidine exposure time .
Advanced: How to design experiments to evaluate Fmoc-D-Cha-OH’s impact on peptide-receptor binding kinetics?
- SPR (Surface Plasmon Resonance) : Immobilize target receptors (e.g., GPCRs) and measure association/dissociation rates of D-Cha-containing peptides .
- Molecular dynamics simulations : Compare binding free energy (ΔG) of D-Cha vs. L-Cha analogs to quantify enantioselectivity .
- Competitive ELISA : Use labeled ligands to assess IC₅₀ values and validate stereochemical effects on affinity .
Advanced: What are the challenges in scaling up Fmoc-D-Cha-OH synthesis for multi-gram applications?
- Cost-efficiency : Replace HBTU with cheaper coupling agents like DIC/Oxyma in large-scale reactions .
- Purification : Optimize flash chromatography gradients (e.g., hexane:ethyl acetate 3:1 → 1:1) to isolate D-Cha from diastereomeric byproducts .
- Waste management : Implement solvent recovery systems for DMF and piperidine to meet environmental regulations .
Advanced: How to integrate Fmoc-D-Cha-OH into DNA-encoded chemical libraries (DELs) for high-throughput screening?
- Orthogonal protection : Use photolabile groups (e.g., NVOC) for Fmoc-D-Cha-OH to enable sequential coupling without interfering with DNA stability .
- Compatibility testing : Verify that D-Cha incorporation does not inhibit PCR amplification or sequencing steps using qPCR .
- Hit validation : Cross-reference DEL screening results with SPR data to confirm binding specificity .
Advanced: What computational tools predict the compatibility of Fmoc-D-Cha-OH with non-standard peptide backbones (e.g., peptoids or β-peptides)?
- RosettaCommons : Model D-Cha’s steric effects on non-canonical backbone conformations .
- MOE (Molecular Operating Environment) : Calculate torsion angles and hydrogen-bonding networks to optimize side-chain orientation .
- Machine learning : Train models on existing peptide stability datasets to predict D-Cha’s impact on folding kinetics .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
